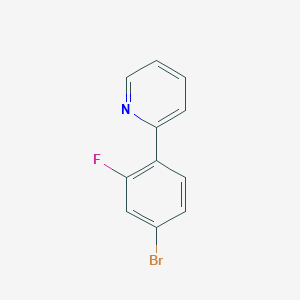

2-(4-Bromo-2-fluorophenyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-2-fluorophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrFN/c12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVHCVMHZVDWDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Bromo-2-fluorophenyl)pyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Biaryl Scaffolds in Medicinal Chemistry

The confluence of a pyridine core with a halogenated phenyl ring represents a privileged structural motif in modern drug discovery. These biaryl systems are prevalent in a multitude of biologically active molecules, offering a unique combination of structural rigidity, metabolic stability, and diverse intermolecular interactions. This guide focuses on a specific, highly functionalized example: 2-(4-Bromo-2-fluorophenyl)pyridine. The strategic placement of the bromine and fluorine atoms on the phenyl ring, coupled with the inherent properties of the pyridine moiety, makes this compound a valuable building block for the synthesis of novel therapeutic agents. The pyridine ring can act as a hydrogen bond acceptor and participate in π-stacking interactions, while the fluoro and bromo substituents provide avenues for further chemical modification and can enhance binding affinity and pharmacokinetic properties. This document will provide a comprehensive overview of its chemical properties, a detailed plausible synthetic route, and a discussion of its potential applications in medicinal chemistry, grounded in established chemical principles.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 916824-57-2 | ChemicalBook[1] |

| Molecular Formula | C₁₁H₇BrFN | ChemicalBook[1] |

| Molecular Weight | 252.08 g/mol | ChemicalBook[1] |

| Boiling Point | 309.5 ± 27.0 °C (Predicted) | ChemicalBook[1] |

| Appearance | (Predicted) White to off-white solid | Inferred from similar compounds |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. | Inferred from structure |

Synthesis of this compound: A Plausible and Detailed Protocol via Suzuki-Miyaura Cross-Coupling

The construction of the biaryl scaffold of this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a robust and widely used method for forming carbon-carbon bonds. Below is a detailed, two-step synthetic workflow, starting from commercially available precursors.

Step 1: Synthesis of the Key Precursor - (4-Bromo-2-fluorophenyl)boronic acid

The synthesis of the required boronic acid can be adapted from established procedures for similar structures.[2] This protocol utilizes a lithium-halogen exchange followed by quenching with a boron electrophile.

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,4-dibromo-2-fluorobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.5 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithium-Halogen Exchange: Slowly add n-butyllithium (1.0 eq, typically 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C. The selective exchange at the more sterically accessible bromine ortho to the fluorine is anticipated. Stir the reaction mixture at -78 °C for 1 hour.

-

Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again keeping the internal temperature below -70 °C.

-

Warming and Quenching: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Hydrolysis: Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl (2 M) until the solution is acidic (pH ~1-2). Stir vigorously for 1 hour.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to yield (4-Bromo-2-fluorophenyl)boronic acid.

Step 2: Suzuki-Miyaura Coupling to Yield this compound

With the boronic acid in hand, the final cross-coupling with 2-bromopyridine can be performed.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, combine (4-Bromo-2-fluorophenyl)boronic acid (1.0 eq), 2-bromopyridine (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction Conditions: Heat the mixture to reflux (typically 90-100 °C) under a nitrogen atmosphere and stir for 12-18 hours.

-

Work-up: Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the organic layer. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualization of the Synthetic Workflow

The following diagrams illustrate the key steps in the synthesis of this compound.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Bromo-2-fluorophenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the physicochemical properties of the heteroaromatic compound 2-(4-Bromo-2-fluorophenyl)pyridine. As a substituted biaryl pyridine, this molecule holds significant interest for researchers in medicinal chemistry and materials science due to its potential as a versatile building block in the synthesis of more complex structures. The strategic placement of a bromine atom, a fluorine atom, and a pyridine ring imparts unique electronic and steric characteristics that can influence molecular interactions and reactivity.

This document is structured to deliver not just raw data, but a deeper understanding of the causality behind the compound's properties and the experimental rationale for their determination. It is designed to be a practical resource for scientists engaged in the design, synthesis, and application of novel chemical entities.

Chemical Identity and Molecular Structure

This compound is a biaryl compound consisting of a pyridine ring linked to a 4-bromo-2-fluorophenyl group at the 2-position. The presence of the electronegative fluorine and bromine atoms, along with the nitrogen atom in the pyridine ring, significantly influences the molecule's electron distribution, dipole moment, and potential for intermolecular interactions.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₁H₇BrFN | N/A |

| Molecular Weight | 252.08 g/mol | N/A |

| CAS Number | Not explicitly found for this isomer. | N/A |

Predicted Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Basis for Prediction and Rationale |

| Melting Point | Solid at room temperature | Aromatic compounds of similar molecular weight are typically solids.[1] |

| Boiling Point | > 300 °C | Based on the predicted boiling point of the isomer 4-BROMO-2-(4-FLUOROPHENYL)-PYRIDINE (309.5±27.0 °C).[1] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Chloroform) | The hydrophobic nature of the aromatic rings and the halogen substituents suggest poor aqueous solubility.[2] |

| pKa (of pyridinium ion) | ~4-5 | The pKa of the conjugate acid of pyridine is 5.23. The electron-withdrawing phenyl group at the 2-position is expected to decrease the basicity.[3] |

| LogP | ~3.5 - 4.5 | Based on the predicted LogP of related bromophenyl)pyridine (3.3) and the increased hydrophobicity from the additional fluorine atom.[4] |

Synthesis and Reactivity

While a direct synthesis for this compound is not explicitly detailed in readily available literature, its role as an intermediate in the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, as described by Wang et al. (2016), provides a logical synthetic pathway.[5]

Hypothetical Synthetic Workflow:

Figure 2: A plausible synthetic workflow for this compound based on its role as a synthetic intermediate.

Key Reactive Sites:

-

Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom makes it a weak base and a site for protonation or coordination to metal centers.

-

Carbon-Bromine Bond: The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it a valuable handle for further functionalization.

-

Aromatic Rings: The phenyl and pyridine rings can undergo electrophilic aromatic substitution, although the substitution pattern will be directed by the existing substituents.

Experimental Protocols for Physicochemical Characterization

The following are detailed, self-validating protocols that can be employed to experimentally determine the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

Rationale: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.

Protocol:

-

A small, dry sample of this compound is finely powdered.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

-

The sample is heated at a rate of 10-15 °C/minute initially, and then the rate is slowed to 1-2 °C/minute as the expected melting point is approached.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

-

For a self-validating system, the determination should be repeated at least twice, and the results should be consistent within a narrow range. A known standard with a similar melting point should be run concurrently to validate the instrument's calibration.

Solubility Assessment

Rationale: Understanding the solubility profile is crucial for designing reaction conditions, purification methods, and for formulation in drug development.

Protocol:

-

A series of vials are prepared, each containing a known volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, methanol, acetone, chloroform, DMSO, DMF).

-

A small, pre-weighed amount of this compound (e.g., 1 mg) is added to each vial.

-

The vials are vortexed for a set period (e.g., 1 minute) at a controlled temperature (e.g., 25 °C).

-

The solutions are visually inspected for the presence of undissolved solid.

-

If the solid dissolves, further aliquots of the compound are added until saturation is reached. The concentration at saturation is determined.

-

The results are categorized as "freely soluble," "soluble," "sparingly soluble," "slightly soluble," or "insoluble" based on standard pharmacopeial definitions.

Spectroscopic Characterization

Rationale: NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of individual nuclei. ¹H, ¹³C, and ¹⁹F NMR would be particularly informative for this molecule.

Protocol:

-

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Expected ¹H NMR features: Aromatic protons will appear in the range of 7.0-9.0 ppm. The fluorine and bromine atoms will influence the chemical shifts and coupling patterns of the adjacent protons.

-

Expected ¹³C NMR features: Aromatic carbons will appear in the range of 110-160 ppm. Carbons directly attached to fluorine will show a large one-bond C-F coupling constant.

-

Expected ¹⁹F NMR features: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Protocol:

-

A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or a thin film is cast from a solution onto a salt plate.

-

The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Expected IR absorptions:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C=C and C=N stretching (aromatic): ~1600-1450 cm⁻¹

-

C-F stretching: ~1250-1000 cm⁻¹

-

C-Br stretching: ~600-500 cm⁻¹

-

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Protocol:

-

A dilute solution of the sample is introduced into the mass spectrometer, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

The mass spectrum is recorded.

-

Expected MS features: The molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺ should be observed. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes) is expected for the molecular ion and any bromine-containing fragments.

Safety and Handling

As with any halogenated aromatic compound, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, related compounds are known to be irritants.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a compound with significant potential in synthetic chemistry. While a comprehensive experimental dataset of its physicochemical properties is not yet publicly available, this guide provides a robust framework for its characterization based on established analytical techniques and predictions from related structures. The outlined protocols are designed to be self-validating, ensuring the generation of reliable and accurate data. As research into this and similar molecules continues, a more complete understanding of its properties will undoubtedly emerge, further enabling its application in the development of novel materials and therapeutics.

References

-

Study on the Molecular Dynamics of 2-(4-Fluorophenyl)-6-methyl-4-(3-(trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′-d]pyridin-3(6H)-one for Cancer Immunotherapy Using a DFT Model. (2025). PMC - PubMed Central. [Link]

-

2-(4-Bromophenyl)pyridine. PubChem. [Link]

-

Wang, L., Lu, W., Xiao, Z., Zhou, M., Li, J., & Xu, S. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016). [Link]

-

Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific. [Link]

-

2-Phenylpyridine. (2010). FooDB. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Study on the Molecular Dynamics of 2‑(4-Fluorophenyl)-6-methyl-4-(3- (trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′‑d]pyridin-3(6H)‑one for Cancer Immunotherapy Using a DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 5. Diazotisation [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of 2-(4-Bromo-2-fluorophenyl)pyridine

Introduction: The Significance of 2-(4-Bromo-2-fluorophenyl)pyridine in Modern Drug Discovery

This compound is a key heterocyclic building block in the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates. Its structural motif, featuring a substituted phenyl ring linked to a pyridine nucleus, is prevalent in compounds targeting various therapeutic areas. The presence of the bromo and fluoro substituents provides handles for further chemical modifications, making it a versatile scaffold for medicinal chemists. For instance, the bromine atom can be readily displaced or used in cross-coupling reactions to introduce further complexity, while the fluorine atom can enhance metabolic stability and binding affinity. This guide provides an in-depth exploration of the primary synthetic pathways to this valuable compound, offering both theoretical understanding and practical, field-proven protocols for researchers, scientists, and drug development professionals.

Strategic Approaches to the Synthesis of this compound

The construction of the biaryl linkage between the pyridine and the substituted phenyl ring is the central challenge in the synthesis of this compound. Several robust and well-established methodologies can be employed, each with its own set of advantages and considerations. This guide will focus on the most prevalent and effective strategies:

-

Palladium-Catalyzed Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling

-

Negishi Coupling

-

-

Organometallic Addition Reactions:

-

Grignard Reaction

-

A comparative overview of these primary synthetic routes is presented below:

| Synthetic Strategy | Key Reagents | Typical Yields | Key Advantages | Key Considerations |

| Suzuki-Miyaura Coupling | 2-Bromopyridine, (4-Bromo-2-fluorophenyl)boronic acid, Pd catalyst, Base | 70-95% | High functional group tolerance, commercially available reagents, mild reaction conditions. | Boronic acids can be unstable; potential for side reactions.[1][2][3][4] |

| Negishi Coupling | 2-Bromopyridine, (4-Bromo-2-fluorophenyl)zinc halide, Pd or Ni catalyst | 75-98% | High reactivity and yields, good functional group tolerance.[5][6][7][8] | Organozinc reagents are moisture-sensitive and require anhydrous conditions. |

| Grignard Reaction | 2-Bromopyridine, 4-Bromo-2-fluorophenylmagnesium halide | 60-85% | Cost-effective, readily available starting materials.[9][10][11][12] | Lower functional group tolerance; potential for side reactions. |

I. Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Biaryl Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, and they represent the most common and versatile approach to synthesizing this compound.

A. The Suzuki-Miyaura Coupling Pathway

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its mild reaction conditions and broad functional group tolerance.[1][2][3][4] The reaction involves the coupling of an organoboron species with an organic halide in the presence of a palladium catalyst and a base.

The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process that involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-bromopyridine, forming a Pd(II) complex.

-

Transmetalation: The organoboronic acid, activated by the base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Materials:

-

2-Bromopyridine

-

(4-Bromo-2-fluorophenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromopyridine (1.0 eq), (4-bromo-2-fluorophenyl)boronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Add a degassed mixture of toluene and water (4:1 v/v) to the flask.

-

Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

B. The Negishi Coupling Pathway

The Negishi coupling offers a highly efficient alternative for the synthesis of this compound, often providing higher yields and tolerating a wide array of functional groups.[5][6][7][8] This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.

The catalytic cycle of the Negishi coupling is analogous to that of the Suzuki-Miyaura coupling and involves oxidative addition, transmetalation, and reductive elimination. The key difference lies in the use of a pre-formed or in situ generated organozinc reagent.

Caption: Catalytic cycle of the Negishi coupling.

Materials:

-

1-Bromo-4-iodo-2-fluorobenzene

-

n-Butyllithium (n-BuLi)

-

Zinc chloride (ZnCl₂)

-

2-Bromopyridine

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

Preparation of the Organozinc Reagent:

-

To a solution of 1-bromo-4-iodo-2-fluorobenzene (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.0 eq) dropwise.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add a solution of zinc chloride (1.1 eq) in anhydrous THF to the reaction mixture and allow it to warm to room temperature.

-

-

Coupling Reaction:

-

To the freshly prepared organozinc reagent, add 2-bromopyridine (1.1 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Heat the reaction mixture to reflux for 6 hours.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the desired product.

-

II. Organometallic Addition Reactions: The Grignard Approach

The Grignard reaction is a classic and powerful tool for carbon-carbon bond formation.[9][10][11][12] In the context of synthesizing this compound, this can be achieved by reacting a pyridyl Grignard reagent with a substituted halobenzene or, more commonly, by reacting a substituted phenyl Grignard reagent with a halopyridine.

The Grignard reaction proceeds through the nucleophilic addition of the organomagnesium halide (Grignard reagent) to an electrophilic carbon center. In this case, the reaction is a form of cross-coupling where the Grignard reagent acts as the nucleophile.

Caption: General workflow for the Grignard synthesis.

Materials:

-

1,4-Dibromo-2-fluorobenzene

-

Magnesium turnings

-

Iodine (a small crystal)

-

2-Bromopyridine

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings (1.2 eq) and a crystal of iodine.

-

Add a small amount of anhydrous THF to cover the magnesium.

-

Slowly add a solution of 1,4-dibromo-2-fluorobenzene (1.0 eq) in anhydrous THF to initiate the reaction.

-

Once the reaction starts (indicated by bubbling and heat generation), add the remaining solution dropwise to maintain a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 1 hour.

-

-

Coupling Reaction:

-

Cool the Grignard reagent to 0 °C.

-

Slowly add a solution of 2-bromopyridine (1.1 eq) in anhydrous THF.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

III. Synthesis of Key Starting Materials

The successful synthesis of the target compound relies on the availability and purity of the starting materials. Below are protocols for the preparation of essential precursors.

A. Synthesis of 2-Bromopyridine

2-Bromopyridine is a common starting material for many of the described synthetic routes. It can be synthesized from 2-aminopyridine via a Sandmeyer-type reaction.[13]

Materials:

-

2-Aminopyridine

-

48% Hydrobromic acid (HBr)

-

Bromine (Br₂)

-

Sodium nitrite (NaNO₂)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Potassium hydroxide (KOH)

-

Standard laboratory glassware

Procedure:

-

In a three-necked flask cooled in an ice-salt bath, add 48% hydrobromic acid.

-

Add 2-aminopyridine portion-wise, maintaining the temperature below 10 °C.

-

While keeping the temperature at 0 °C or lower, add bromine dropwise.

-

Slowly add a solution of sodium nitrite in water, ensuring the temperature remains at or below 0 °C.

-

After stirring for an additional 30 minutes, slowly add a solution of sodium hydroxide, keeping the temperature below 25 °C.

-

Extract the reaction mixture with diethyl ether.

-

Dry the combined ether extracts over solid potassium hydroxide.

-

Distill the dried extract to obtain 2-bromopyridine.

B. Synthesis of (4-Bromo-2-fluorophenyl)boronic acid

This key intermediate for the Suzuki-Miyaura coupling can be prepared from 1,4-dibromo-2-fluorobenzene.

Materials:

-

1,4-Dibromo-2-fluorobenzene

-

n-Butyllithium (n-BuLi)

-

Triisopropyl borate

-

Hydrochloric acid (HCl)

-

Anhydrous diethyl ether

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

To a solution of 1,4-dibromo-2-fluorobenzene (1.0 eq) in anhydrous diethyl ether at -78 °C under an inert atmosphere, add n-butyllithium (1.0 eq) dropwise.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise and continue stirring at -78 °C for another hour.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Cool the reaction to 0 °C and add hydrochloric acid (2 M) until the solution is acidic.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude boronic acid, which can be purified by recrystallization.

IV. Conclusion and Future Perspectives

The synthesis of this compound is a well-established process with several reliable and high-yielding pathways. The choice of the optimal route will depend on factors such as the availability of starting materials, the scale of the synthesis, and the functional group tolerance required for subsequent transformations. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Negishi couplings, offer the most versatility and efficiency for laboratory-scale and industrial applications. The Grignard approach remains a viable and cost-effective alternative. As the demand for complex and highly functionalized pharmaceutical intermediates continues to grow, the development of even more efficient, sustainable, and atom-economical methods for the synthesis of such key building blocks will remain an active area of research.

References

-

Organic Syntheses Procedure: 2-bromopyridine. Available from: [Link]

- CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.

-

Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - IOSR Journal. Available from: [Link]

-

Hyma Synthesis Pvt. Ltd. Product List. Available from: [Link]

- CN102898358A - Preparation method of fluoropyridine compounds.

-

Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Available from: [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]

-

Reaction between 2 and 4‐bromodiphenylmethyl‐pyridine to give the two... - ResearchGate. Available from: [Link]

-

The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II - ResearchGate. Available from: [Link]

-

Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry? - ResearchGate. Available from: [Link]

-

(PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - ResearchGate. Available from: [Link]

-

ortho metalation - Andrew G Myers Research Group. Available from: [Link]

-

Directed Metalation: A Survival Guide - Baran Lab. Available from: [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. Available from: [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst - Semantic Scholar. Available from: [Link]

-

Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Available from: [Link]

-

Negishi coupling - chemeurope.com. Available from: [Link]

-

Pyridine synthesis - Organic Chemistry Portal. Available from: [Link]

-

Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange - Zeitschrift für Naturforschung. Available from: [Link]

-

A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society. Available from: [Link]

-

5-Methyl-2,2'-Bipyridine - Organic Syntheses Procedure. Available from: [Link]

-

Directed (ortho) Metallation. Available from: [Link]

-

(L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. - YouTube. Available from: [Link]

-

7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. Available from: [Link]

- CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents.

-

2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - MDPI. Available from: [Link]

-

ChemInform Abstract: Negishi Coupling in the Synthesis of Advanced Electronic, Optical, Electrochemical, and Magnetic Materials - ResearchGate. Available from: [Link]

-

Directed metalation of pyridine through deprotonation.... | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

Problem 5 Given the following spectroscopic data for a compound with the.. - Filo. Available from: [Link]

Sources

- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Negishi_coupling [chemeurope.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]

- 12. Pyridine synthesis [organic-chemistry.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Spectral Analysis of 2-(4-Bromo-2-fluorophenyl)pyridine

Prepared by: Gemini, Senior Application Scientist

Introduction

2-(4-Bromo-2-fluorophenyl)pyridine is a halogenated biphenyl compound with significant potential in medicinal chemistry and materials science. Its structural characterization is paramount for ensuring purity, confirming identity, and understanding its chemical behavior in various applications. This technical guide provides a comprehensive overview of the key spectroscopic techniques used to elucidate the structure of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Predicted Spectral Features

The structure of this compound, with its distinct aromatic rings and halogen substituents, gives rise to a unique spectral fingerprint. The following sections will delve into the expected features in ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its atomic connectivity and chemical environment.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the seven protons on the two aromatic rings. The chemical shifts (δ) are influenced by the electronegativity of the adjacent fluorine and nitrogen atoms, as well as the anisotropic effects of the aromatic rings.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6' (Pyridine) | 8.6 - 8.8 | Doublet of doublets (dd) | ~4.8, 1.8 |

| H-3' (Pyridine) | 7.8 - 8.0 | Triplet of doublets (td) | ~7.7, 1.8 |

| H-5' (Pyridine) | 7.3 - 7.5 | Doublet of doublets (dd) | ~7.7, 1.2 |

| H-4' (Pyridine) | 7.2 - 7.4 | Triplet of doublets (td) | ~7.5, 4.8 |

| H-3 (Phenyl) | 7.6 - 7.8 | Doublet of doublets (dd) | ~8.5, 2.0 |

| H-5 (Phenyl) | 7.4 - 7.6 | Doublet of doublets (dd) | ~8.5, 1.5 |

| H-6 (Phenyl) | 7.2 - 7.4 | Triplet (t) | ~8.5 |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display eleven distinct signals for the eleven carbon atoms in the molecule. The carbon attached to the fluorine will show a large coupling constant (¹JCF), which is a characteristic feature.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2' (Pyridine) | 158 - 162 |

| C-6' (Pyridine) | 149 - 151 |

| C-4' (Pyridine) | 136 - 138 |

| C-5' (Pyridine) | 124 - 126 |

| C-3' (Pyridine) | 121 - 123 |

| C-1 (Phenyl) | 138 - 142 (d, JCF ≈ 250 Hz) |

| C-2 (Phenyl) | 115 - 118 (d, JCF ≈ 25 Hz) |

| C-3 (Phenyl) | 130 - 133 |

| C-4 (Phenyl) | 122 - 125 |

| C-5 (Phenyl) | 128 - 131 (d, JCF ≈ 5 Hz) |

| C-6 (Phenyl) | 118 - 121 (d, JCF ≈ 15 Hz) |

¹⁹F NMR Spectroscopy

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an essential characterization technique.[1] It provides a direct observation of the fluorine nucleus and its environment. A single signal is expected for the fluorine atom, likely appearing as a multiplet due to coupling with the ortho and meta protons on the phenyl ring. The typical chemical shift range for aryl fluorides is between -100 and -140 ppm.[2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic bands for aromatic C-H, C=C, and C-N stretching, as well as vibrations corresponding to the C-F and C-Br bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Pyridine Ring Vibrations | 1580, 1470, 1430 |

| C-F Stretch | 1250 - 1100 |

| C-Br Stretch | 700 - 550 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed. A key feature will be the isotopic pattern of the bromine atom, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 251 | Molecular ion containing the ⁷⁹Br isotope |

| [M+2]⁺ | 253 | Molecular ion containing the ⁸¹Br isotope |

| [M-Br]⁺ | 172 | Fragment resulting from the loss of the bromine atom |

| [M-HCN]⁺ | 224/226 | Fragment from the loss of hydrogen cyanide from the pyridine ring |

Experimental Protocols

The following section outlines the standard operating procedures for acquiring high-quality spectral data for compounds like this compound.

NMR Data Acquisition

Caption: Workflow for ATR-FTIR Spectroscopy.

Detailed Steps:

-

Sample Preparation: For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is most convenient. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Background Collection: A background spectrum of the clean, empty ATR crystal is collected. This is to subtract the absorbance of the crystal and the atmosphere (CO₂ and water vapor) from the sample spectrum.

-

Sample Collection: The sample spectrum is then collected. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. An ATR correction may be applied, followed by baseline correction. The positions of the absorption bands are then identified and reported in wavenumbers (cm⁻¹).

MS Data Acquisition

Caption: Workflow for Mass Spectrometry.

Detailed Steps:

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent such as methanol or acetonitrile.

-

Introduction and Ionization: The sample solution is introduced into the mass spectrometer, typically via direct infusion or through a liquid chromatograph. Electron Ionization (EI) or Electrospray Ionization (ESI) are common ionization techniques. For a relatively small and non-polar molecule like this compound, EI is a suitable choice.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: The spectrum is analyzed to identify the molecular ion peak and major fragment ions. The isotopic distribution for bromine should be clearly visible.

Conclusion

The comprehensive spectral analysis of this compound, integrating NMR, IR, and MS techniques, is essential for its unambiguous identification and characterization. This guide provides a foundational understanding of the expected spectral data and the standardized protocols for their acquisition. For definitive characterization, it is imperative to acquire experimental data on a purified sample and compare it with the predictions outlined herein.

References

-

PubChem. 4-Bromo-2-fluoropyridine. [Link]

-

NIST Chemistry WebBook. Pyridine, 2-bromo-. [Link]

-

ResearchGate. FTIR spectrum for Pyridine. [Link]

-

University of California, Davis. Spectroscopic Tools: 13C-NMR. [Link]

-

University of Calgary. Infrared Spectroscopy. [Link]

-

Michigan State University. Mass Spectrometry. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Chemistry LibreTexts. 19.5: Carbon-13 NMR. [Link]

-

Journal of Chemical Education. NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. 19.5: Carbon-13 NMR. [Link]

Sources

A Senior Application Scientist's Guide to 2-(4-Bromo-2-fluorophenyl)pyridine: Sourcing, Synthesis, and Application in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-(4-Bromo-2-fluorophenyl)pyridine, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the strategic sourcing of this compound from commercial suppliers, provides a detailed, field-tested synthetic protocol, and explores its versatile applications in the synthesis of pharmacologically active agents. The guide emphasizes the practical aspects of handling, characterization, and downstream utilization, ensuring scientific integrity and reproducibility in the laboratory setting.

Introduction: The Strategic Importance of Fluorinated Biaryl Pyridines in Medicinal Chemistry

The incorporation of fluorine atoms and pyridine scaffolds into drug candidates is a well-established strategy for enhancing a molecule's pharmacological profile. Fluorine can improve metabolic stability, bioavailability, and binding affinity, while the pyridine moiety can modulate solubility, act as a hydrogen bond acceptor, and serve as a versatile synthetic handle. This compound is a prime example of a bifunctional reagent that leverages these advantages. Its structure, featuring a brominated phenyl ring ortho-fluorinated and linked to a pyridine ring, offers multiple reaction sites for diversification, making it a highly sought-after intermediate in the construction of complex molecular architectures. This guide will serve as a practical resource for scientists looking to incorporate this valuable building block into their research and development pipelines.

Commercial Sourcing and Supplier Evaluation

The quality and timely availability of starting materials are critical for the success of any research program. For this compound, a number of commercial suppliers are available. When selecting a supplier, it is crucial to consider not only the price but also the purity of the compound, the availability of detailed analytical data (e.g., Certificate of Analysis with NMR and/or MS data), and the supplier's reliability and technical support. Below is a comparative table of select commercial suppliers.

| Supplier | Product Number | Purity | Available Quantities | Notes |

| Sigma-Aldrich | RIE240869820 | 97% | 1 g, 2 g, 5 g | White Solid.[1] |

| BLDpharm | 916824-57-2 | Varies | Inquire | Cold-chain transportation may be required.[2] |

| ChemUniverse | P72609 | 95% | 1 g, 5 g, 10 g | Bulk quotes available.[3] |

Expert Insight: Before committing to a large-scale purchase, it is advisable to procure a smaller sample for in-house quality control and to ensure its performance in your specific reaction setup. Discrepancies in purity or the presence of uncharacterized impurities can significantly impact reaction outcomes and lead to costly delays.

Synthesis of this compound: A Step-by-Step Protocol

While commercially available, understanding the synthesis of this compound can be advantageous for custom modifications or when large quantities are required. The following protocol is a robust and scalable method adapted from established Suzuki-Miyaura coupling procedures, a cornerstone of modern cross-coupling chemistry.

Reaction Scheme

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

Materials and Reagents

-

2-Bromopyridine

-

(4-Bromo-2-fluorophenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Experimental Procedure

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-Bromo-2-fluorophenyl)boronic acid (1.2 equivalents), 2-bromopyridine (1.0 equivalent), and potassium carbonate (2.5 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent the oxidation of the palladium catalyst.

-

Catalyst Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio. The solvent should be thoroughly degassed to remove dissolved oxygen.

-

Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Self-Validating System: Why This Protocol Works

The Suzuki-Miyaura coupling is a highly reliable and versatile reaction. The choice of a palladium(0) catalyst is crucial for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. Potassium carbonate acts as the base necessary for the transmetalation step. The use of a dioxane/water solvent system is common for this reaction as it facilitates the dissolution of both the organic and inorganic reagents. The inert atmosphere is non-negotiable to protect the sensitive catalyst from deactivation.

Analytical Characterization for Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and the phenyl rings. The coupling patterns and chemical shifts will be influenced by the fluorine and bromine substituents.

-

¹³C NMR: The carbon NMR will show the expected number of signals for the unique carbon atoms in the molecule. The carbon attached to the fluorine will exhibit a characteristic large one-bond C-F coupling constant.

-

¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the single fluorine atom.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[4]

Applications in Drug Discovery and Development

This compound is a versatile intermediate for the synthesis of a wide range of biologically active molecules. The bromine atom serves as a handle for further cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of additional molecular complexity.

Workflow: From Intermediate to Drug Candidate

Caption: A conceptual workflow illustrating the use of this compound in a drug discovery program.

Case Studies and Therapeutic Targets

Pyridine and its derivatives are integral components of numerous FDA-approved drugs and are explored for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[5][6] The unique substitution pattern of this compound makes it particularly useful for synthesizing inhibitors of kinases and other enzymes where a biaryl scaffold is a key pharmacophore.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Safety Data Sheet (SDS): Always consult the SDS provided by the supplier for detailed safety information.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its commercial availability and well-established synthetic routes make it an accessible starting material for the synthesis of complex and diverse compound libraries. By understanding the nuances of its sourcing, synthesis, and application, researchers can effectively leverage this key intermediate to accelerate their drug discovery and development efforts.

References

-

ChemUniverse. 5-BROMO-2-(4-FLUOROPHENYL)PYRIDINE [P72609]. Available from: [Link]

-

Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Fine Chemical Landscape: The Role of 2-Bromo-4-fluoropyridine. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. Available from: [Link]

- Google Patents. WO2015094913A1 - Fluorophenyl pyrazol compounds.

-

Atlantis Press. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Available from: [Link]

-

J-STAGE. Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available from: [Link]

-

Fluorine notes. NMR spectral characteristics of fluorocontaining pyridines. Available from: [Link]

-

Oakwood Chemical. 4-Bromo-2-(trifluoromethyl)pyridine. Available from: [Link]

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

-

ResearchGate. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Available from: [Link]

-

PubMed Central. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Available from: [Link]

-

NIST WebBook. Pyridine, 2-bromo-. Available from: [Link]

-

Royal Society of Chemistry. Supporting Information - The Royal Society of Chemistry. Available from: [Link]

-

YouTube. Bromo pattern in Mass Spectrometry. Available from: [Link]

-

PubMed Central. Recent Advances in Pyrimidine-Based Drugs. Available from: [Link]

-

Macleods Pharma. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. Available from: [Link]

-

ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... Available from: [Link]

-

NIST WebBook. Pyridine, 2-bromo-. Available from: [Link]

-

IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 916824-57-2|4-Bromo-2-(4-fluorophenyl)pyridine|BLD Pharm [bldpharm.com]

- 3. 5-BROMO-2-(4-FLUOROPHENYL)PYRIDINE [P72609] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 4. youtube.com [youtube.com]

- 5. nbinno.com [nbinno.com]

- 6. sarchemlabs.com [sarchemlabs.com]

starting material for 2-(4-Bromo-2-fluorophenyl)pyridine synthesis

An In-depth Technical Guide to the Synthesis of 2-(4-Bromo-2-fluorophenyl)pyridine: Core Strategies and Starting Material Analysis

Introduction

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its structural motif, featuring a bromo-fluorophenyl group attached to a pyridine ring, serves as a versatile scaffold for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The strategic placement of the bromine and fluorine atoms allows for subsequent, selective functionalization, making it an invaluable intermediate in drug discovery programs. This guide, intended for researchers and drug development professionals, provides an in-depth analysis of the primary synthetic methodologies for this compound, focusing on the critical selection of starting materials and the underlying chemical principles that govern each approach.

Chapter 1: The Cornerstone of Synthesis: Palladium-Catalyzed Cross-Coupling

The most prevalent and robust strategy for constructing the C-C bond between the phenyl and pyridine rings is the palladium-catalyzed cross-coupling reaction. Among these, the Suzuki-Miyaura coupling is the preeminent method, celebrated for its high functional group tolerance, excellent yields, and mild reaction conditions.[1][2]

The Suzuki-Miyaura Coupling: Mechanism and Rationale

The Suzuki reaction facilitates the formation of a carbon-carbon bond by coupling an organoboron species with an organohalide, catalyzed by a palladium(0) complex.[1] The catalytic cycle is a well-understood, three-step process:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X), forming a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group (R²) from the organoboron reagent is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups (R¹ and R²) couple and are eliminated from the palladium center, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst.[3]

This reaction is highly favored for synthesizing this compound due to the commercial availability of the necessary building blocks and the catalyst systems' proven reliability.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Sources

potential applications of 2-(4-bromo-2-fluorophenyl)pyridine in medicinal chemistry

Abstract

This technical guide provides an in-depth analysis of this compound, a heterocyclic building block with significant untapped potential in medicinal chemistry. We dissect the molecule's structural components—the 2-arylpyridine core, the ortho-fluorine substitution, and the para-bromine handle—to rationalize its value in drug discovery. This document explores established synthetic routes, proposes data-driven hypotheses for its application in oncology and neuroscience, and provides detailed experimental protocols for researchers to validate these concepts. The guide is intended for drug development professionals, medicinal chemists, and researchers seeking to leverage this versatile scaffold in the design of next-generation therapeutics.

Introduction: Deconstructing a Privileged Scaffold

The pursuit of novel chemical matter is the cornerstone of modern drug discovery. The this compound scaffold is a prime example of a building block engineered for success. Its design incorporates three key features that are highly valued by medicinal chemists:

-

The 2-Arylpyridine Core: This motif is a "privileged scaffold," appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] The pyridine ring is a weak base, which can improve solubility and provide a key hydrogen bond acceptor site for target engagement.[1][2] The biaryl nature of the scaffold allows for the precise three-dimensional positioning of substituents to probe protein binding pockets.

-

Strategic Fluorination: The fluorine atom at the 2-position of the phenyl ring is a critical design element. Fluorine's high electronegativity can profoundly influence a molecule's properties.[4][5][6][7][8] It can serve to:

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, capable of blocking sites of metabolic oxidation, thereby increasing the drug's half-life.[6][9][10]

-

Modulate pKa: The electron-withdrawing nature of fluorine can lower the pKa of the nearby pyridine nitrogen, which can be crucial for optimizing cell permeability and bioavailability.[7][8]

-

Improve Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions (e.g., with backbone carbonyls in a protein active site), leading to enhanced target potency.[4][8]

-

-

The Versatile Bromine Handle: The bromine atom at the 4-position is a versatile synthetic handle. It provides a reactive site for late-stage functionalization, allowing for the rapid generation of analog libraries to explore structure-activity relationships (SAR). This position is ideal for introducing new vectors to improve potency, selectivity, or pharmacokinetic properties. Furthermore, bromine can be used as a bioisosteric replacement for other groups to fine-tune a compound's profile.[9][11][12][13]

This guide will explore how these features can be leveraged to develop novel therapeutics, focusing on two high-impact areas: kinase inhibition for oncology and modulation of central nervous system (CNS) targets.

Synthetic Accessibility

A key advantage of this compound is its straightforward accessibility via well-established synthetic methodologies. The most common and robust approach is the Suzuki-Miyaura cross-coupling reaction.[14][15][16][17][18]

Workflow: Synthesis via Suzuki-Miyaura Coupling

Figure 1: General workflow for the Suzuki-Miyaura cross-coupling synthesis.

Detailed Experimental Protocol: Gram-Scale Synthesis

Materials:

-

2-Bromopyridine (1.0 eq)

-

(4-Bromo-2-fluorophenyl)boronic acid (1.1 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Water (degassed)

Procedure:

-

To a flame-dried round-bottom flask, add 2-bromopyridine, (4-bromo-2-fluorophenyl)boronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure it meets the standards required for subsequent medicinal chemistry applications.

Potential Application I: Kinase Inhibitors in Oncology

The 2-arylpyridine scaffold is a well-established hinge-binding motif in many kinase inhibitors.[19][20][21] The pyridine nitrogen often forms a critical hydrogen bond with the backbone amide of a conserved residue in the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.

Hypothesis:

The this compound core can serve as a foundational scaffold for the development of potent and selective kinase inhibitors.

-

Rationale: The pyridine nitrogen can act as the primary hinge-binding element. The ortho-fluoro group can enhance binding affinity through favorable interactions and block metabolic liabilities.[6][8] The para-bromo position provides a vector for introducing substituents that can target the solvent-exposed region or induce a specific DFG-out conformation, potentially leading to improved selectivity and potency.[20][21] Many approved kinase inhibitors, such as Imatinib, feature a 2-phenylaminopyrimidine scaffold, which is structurally analogous.[19][22]

Screening Cascade for a Kinase Inhibitor Program

Sources

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemxyne.com [chemxyne.com]

- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. drughunter.com [drughunter.com]

- 12. researchgate.net [researchgate.net]

- 13. baranlab.org [baranlab.org]

- 14. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]

- 16. researchgate.net [researchgate.net]

- 17. scholarship.claremont.edu [scholarship.claremont.edu]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

structural analogs of 2-(4-Bromo-2-fluorophenyl)pyridine

An In-depth Technical Guide to the Structural Analogs of 2-(4-Bromo-2-fluorophenyl)pyridine

Authored by: A Senior Application Scientist

Introduction: The 2-(Aryl)pyridine Scaffold as a Privileged Structure

In the landscape of modern medicinal chemistry, the 2-(aryl)pyridine motif is a cornerstone, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in critical binding interactions (such as hydrogen bonding and π-stacking) make it an ideal framework for drug design.[3]

This guide focuses on a particularly valuable derivative: This compound . This compound serves as a versatile synthetic intermediate, where each substituent plays a crucial role. The pyridine ring acts as the core heterocyclic element. The fluorine atom at the 2-position of the phenyl ring is a strategic addition known to enhance pharmacological properties, including metabolic stability, binding affinity, and bioavailability, by altering the molecule's electronic landscape and pKa.[4][5][6][7] Crucially, the bromine atom at the 4-position serves as a versatile synthetic handle, enabling a wide array of structural modifications primarily through transition-metal-catalyzed cross-coupling reactions.[8]

This whitepaper provides a technical exploration of the synthesis and strategic importance of structural analogs derived from this core. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and examine how systematic structural modifications can be leveraged to optimize biological activity for researchers, scientists, and drug development professionals.

Part 1: Core Synthetic Strategies for Analog Diversification

The generation of a diverse library of analogs from the this compound core hinges on the selective and efficient functionalization of the C-Br bond. Palladium-catalyzed cross-coupling reactions are the preeminent tools for this purpose, offering a robust and modular approach to creating new C-C, C-N, and C-O bonds.

Suzuki-Miyaura Cross-Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for forming biaryl and hetero-biaryl systems due to its mild reaction conditions, commercial availability of a vast array of boronic acids and esters, and high tolerance for various functional groups.[9][10]

Causality of Experimental Design: The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions.

-

Catalyst: Palladium complexes, such as Pd(dppf)Cl₂, are frequently chosen for their efficiency and stability.[9][11] The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides an optimal balance of steric bulk and electron-donating properties to facilitate the catalytic cycle.

-

Base: A base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄), is required to activate the boronic acid partner for transmetalation.

-

Solvent: A two-phase solvent system, often a mixture of an organic solvent like dioxane or toluene with water, is used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.

Workflow for Suzuki-Miyaura Coupling

The following diagram outlines the typical laboratory workflow for generating analogs via Suzuki-Miyaura coupling.

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol: Synthesis of 2-(2-Fluoro-4'-(methoxy)biphenyl-4-yl)pyridine

This protocol is a representative example and can be adapted for various boronic acids.

-

Reagent Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and condenser, combine this compound (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and 1,4-dioxane (10 mL).

-

Inerting the System: Bubble nitrogen gas through the solution for 15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst and Base Addition: Add Pd(dppf)Cl₂ (0.03 eq) and a 2M aqueous solution of Na₂CO₃ (3.0 eq).

-

Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 8-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Aqueous Workup: After cooling to room temperature, dilute the mixture with deionized water (20 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic extracts, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Summary: Suzuki-Miyaura Analog Synthesis

The following table summarizes representative outcomes for the Suzuki-Miyaura coupling with various boronic acid partners.

| Entry | Boronic Acid/Ester Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Dioxane/H₂O | 90 | 85 | [9][11] |

| 2 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O | 100 | 78 | [9][11] |

| 3 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 81 | [10] |

| 4 | Pyridine-3-boronic acid | PdCl₂(dppf) (5) | Na₂CO₃ | Dioxane/H₂O | 100 | 69 | [10] |

Other Key Cross-Coupling Strategies

While Suzuki coupling is dominant, other reactions are vital for introducing different functionalities, thereby expanding the chemical space of the analogs.

-

Buchwald-Hartwig Amination: Forges C-N bonds to introduce primary or secondary amines, anilines, or other nitrogen heterocycles. This is critical for incorporating hydrogen bond donors and acceptors to modulate target binding and improve solubility.

-

Sonogashira Coupling: Creates C-C triple bonds by coupling the aryl bromide with a terminal alkyne. The resulting alkynyl group is a rigid linker that can be used to probe deep into binding pockets or as a precursor for further functionalization.

-

Stille Coupling: Utilizes organotin reagents to form C-C bonds. It is highly effective but often avoided in late-stage drug development due to the toxicity of tin byproducts.

Part 2: Structure-Activity Relationship (SAR) and Biological Applications

The systematic generation of analogs is the cornerstone of establishing a robust Structure-Activity Relationship (SAR). By modifying the R-group at the 4-position of the phenyl ring, researchers can fine-tune the compound's properties to enhance potency and selectivity while improving its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Key SAR Insights: The diagram below illustrates the key modification points on the this compound scaffold and their typical impact on biological activity.

Caption: Key SAR points on the 2-(aryl)pyridine scaffold.

Applications in Drug Discovery

Derivatives of this and related scaffolds have shown significant promise across various therapeutic areas.

-

Anticancer Agents: Many pyridine derivatives act as kinase inhibitors by targeting the ATP-binding site of enzymes like CDK2 or Aurora kinases.[12][13] The strategic placement of substituents can enhance binding affinity and selectivity for the target kinase. For example, pyridine-bridged analogues of Combretastatin-A4 have been synthesized and evaluated for their potent anticancer and anti-angiogenesis activities.[14][15]

-

Neuroprotective Agents: The core structure is found in compounds designed for treating neurodegenerative diseases like Parkinson's disease.[12]

-

Anti-inflammatory Agents: Fluorinated pyridines are key components of p38 MAP kinase inhibitors, which are investigated for treating inflammatory diseases such as rheumatoid arthritis.[5]

The table below presents hypothetical but representative data illustrating how analog modifications can impact biological activity against a target like a protein kinase.

| Analog ID | R-Group at C4' | IC₅₀ (nM) | Rationale for Change |

| Parent | -Br | >10,000 | Starting material |

| A-01 | -Phenyl | 850 | Basic aryl extension to probe pocket |

| A-02 | -4-Methoxyphenyl | 250 | H-bond acceptor may interact with residue |

| A-03 | -4-Aminophenyl | 75 | H-bond donor forms key interaction |

| A-04 | -4-(N-methyl)aminophenyl | 95 | Steric bulk slightly reduces affinity |

| A-05 | -Thiophen-2-yl | 150 | Bioisosteric replacement for phenyl ring |

Conclusion

The this compound scaffold is a powerful and highly tractable starting point for modern drug discovery campaigns. Its value lies in the strategic combination of a stable, drug-like pyridine core, a beneficial fluorine substituent for modulating pharmacokinetic properties, and a versatile bromine handle for systematic structural diversification. The robust and predictable nature of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, allows for the efficient generation of large analog libraries. By carefully analyzing the structure-activity relationships of these analogs, researchers can rationally design novel therapeutic agents with enhanced potency, selectivity, and drug-like properties, underscoring the continued importance of this privileged scaffold in medicinal chemistry.

References

-